molecular formula C12H18N2O2 B13658748 tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate

tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B13658748
M. Wt: 222.28 g/mol
InChI Key: YUECRCGGGOESPJ-UHFFFAOYSA-N
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Description

tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a tetrahydroimidazo ring fused to a pyridine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a pyridine derivative with an imidazole derivative in the presence of a tert-butyl esterifying agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroimidazo ring fused to a pyridine ring and the presence of a tert-butyl ester group make it different from other similar compounds. These structural differences can lead to variations in reactivity, stability, and biological activity .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10-6-4-5-9-7-13-8-14(9)10/h7-8,10H,4-6H2,1-3H3

InChI Key

YUECRCGGGOESPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC2=CN=CN12

Origin of Product

United States

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